What is the chemical structure of 1-Amino-1-deoxy-D-galacticol?
What is the chemical structure of 1-Amino-1-deoxy-D-galacticol?
An In-depth Technical Guide to the Chemical Structure of 1-Amino-1-deoxy-D-galactitol
Authored by: A Senior Application Scientist
Introduction
1-Amino-1-deoxy-D-galactitol is a polyhydroxylated aminocyclitol, an open-chain derivative of the amino sugar galactosamine. As a derivative of D-galactose, where the anomeric hydroxyl group is replaced by an amino group and the entire sugar is reduced to its alditol form, this molecule serves as a crucial building block and structural motif in glycochemistry and medicinal chemistry. Its structural similarity to natural monosaccharides makes it and its derivatives prime candidates for interacting with carbohydrate-binding proteins and enzymes. This guide provides a comprehensive overview of its chemical structure, synthesis, characterization, and its significance in the context of drug development and biochemical research, particularly as a scaffold for potent enzyme inhibitors.
Core Chemical and Structural Identity
The fundamental identity of a molecule is established by a consistent set of nomenclature and structural descriptors. 1-Amino-1-deoxy-D-galactitol is precisely defined by its systematic IUPAC name, which elucidates its stereochemistry, and by various registry numbers and line notations that facilitate its unambiguous identification in databases and literature.
Table 1: Key Identifiers for 1-Amino-1-deoxy-D-galactitol
| Identifier | Value | Source |
| IUPAC Name | (2R,3S,4R,5S)-6-aminohexane-1,2,3,4,5-pentol | [1] |
| CAS Number | 488-42-6; 42015-13-4 | [1][2][3][4] |
| Molecular Formula | C₆H₁₅NO₅ | [1][3] |
| Molecular Weight | 181.19 g/mol | [1][3] |
| Canonical SMILES | C(O)O)O">C@@HO)N | [1] |
| InChI | InChI=1S/C6H15NO5/c7-1-3(9)5(11)6(12)4(10)2-8/h3-6,8-12H,1-2,7H2/t3-,4+,5+,6-/m0/s1 | [1] |
| InChIKey | SDOFMBGMRVAJNF-KCDKBNATSA-N | [1] |
Structural Representation and Stereochemistry
The structure of 1-Amino-1-deoxy-D-galactitol is derived from its parent sugar, D-galactose. It is an acyclic hexitol (a six-carbon sugar alcohol) with five hydroxyl groups and a primary amino group at the C-1 position. The stereochemistry is inherited from D-galactose, with specific configurations at carbons 2, 3, 4, and 5, as defined by the IUPAC name (2R, 3S, 4R, 5S). This precise spatial arrangement of hydroxyl groups is critical for its biological recognition and function.
Caption: Fischer projection of 1-Amino-1-deoxy-D-galactitol.
Synthesis and Characterization
The synthesis of amino alditols like 1-Amino-1-deoxy-D-galactitol is most commonly achieved through the reductive amination of the corresponding aldose, in this case, D-galactose. This well-established method offers a direct and efficient route to the target molecule.
Experimental Protocol: Reductive Amination of D-Galactose
This protocol outlines a standard laboratory procedure for the synthesis. The causality behind this choice is its high efficiency and stereochemical retention. The reaction proceeds in two main stages: the formation of an intermediate imine or Schiff base from the reaction of the aldehyde group of D-galactose with ammonia, followed by its in-situ reduction to the primary amine.
Step 1: Dissolution and pH Adjustment
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D-galactose is dissolved in an aqueous or alcoholic solvent.
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An excess of an ammonia source (e.g., ammonium acetate, aqueous ammonia) is added. The pH is typically maintained in a slightly acidic to neutral range to facilitate imine formation without degrading the carbohydrate.
Step 2: Introduction of Reducing Agent
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A reducing agent selective for imines, such as sodium cyanoborohydride (NaBH₃CN) or, more recently, a safer alternative like sodium triacetoxyborohydride (STAB), is added portion-wise to the solution. Catalytic hydrogenation over a metal catalyst (e.g., Palladium on carbon, Raney nickel) is also a viable, scalable method.[5]
Step 3: Reaction Monitoring and Work-up
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The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) for the consumption of the starting material.
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Upon completion, the reaction is quenched, and the product is purified from the reaction mixture. Purification often involves ion-exchange chromatography to separate the basic amino alditol from unreacted sugar and salts.
Caption: General workflow for the synthesis of 1-Amino-1-deoxy-D-galactitol.
Structural Verification
The unambiguous confirmation of the synthesized product's structure is paramount. A combination of spectroscopic techniques is employed for this purpose.
Table 2: Spectroscopic Characterization Data (Predicted)
| Technique | Expected Features |
| ¹H NMR | Complex multiplet signals in the δ 3.4-4.0 ppm region corresponding to the protons on the carbon backbone (H-2 to H-6). A distinct signal for the C1-methylene protons adjacent to the amino group, shifted slightly downfield compared to the other backbone protons. Broad signals for -OH and -NH₂ protons, which are exchangeable with D₂O.[6] |
| ¹³C NMR | Six distinct signals corresponding to the six carbon atoms. The C-1 signal will be significantly upfield compared to the C-1 of D-galactose due to the change from an aldehyde to an amino-methyl group. Other carbon signals will be in the typical range for polyols. |
| Mass Spec (ESI+) | A prominent [M+H]⁺ ion peak at m/z 182.10, corresponding to the protonated molecular formula [C₆H₁₅NO₅+H]⁺. |
| FTIR | Broad O-H and N-H stretching bands (3200-3500 cm⁻¹), C-H stretching bands (2850-3000 cm⁻¹), N-H bending (scissoring) vibration (~1600 cm⁻¹), and strong C-O stretching bands (1000-1200 cm⁻¹). |
Biological Significance and Research Applications
The true value of 1-Amino-1-deoxy-D-galactitol lies not in its own biological activity, which is generally modest, but in its role as a molecular scaffold. Its structure mimics the transition state of glycoside hydrolysis, making its derivatives potent inhibitors of glycosidases.
Glycosidase Inhibition
Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds. Inhibitors of these enzymes are crucial tools for studying carbohydrate metabolism and have therapeutic applications in areas like diabetes, viral infections, and lysosomal storage diseases. By modifying 1-Amino-1-deoxy-D-galactitol, for instance, by cyclizing it to form an iminosugar like 1,5-dideoxy-1,5-imino-D-galactitol, researchers can create powerful and specific inhibitors of galactosidases.[5][7] These iminosugars, where a nitrogen atom replaces the endocyclic oxygen of the parent sugar, are protonated at physiological pH and mimic the oxocarbenium ion-like transition state of the enzymatic reaction, leading to tight binding and inhibition.
Caption: Role of 1-Amino-1-deoxy-D-galactitol as a scaffold for glycosidase inhibitors.
Applications in Drug Development
The development of small molecule inhibitors for carbohydrate-processing enzymes is a vibrant area of pharmaceutical research. The galactitol backbone of this molecule provides a stereochemically rich template that can be elaborated to achieve high affinity and selectivity for specific enzyme targets. For example, derivatives are investigated as pharmacological chaperones for lysosomal storage disorders like Fabry disease, where they can help stabilize mutant α-galactosidase A, improving its function.
Conclusion
1-Amino-1-deoxy-D-galactitol is more than a simple amino alditol; it is a foundational molecule in the field of glycobiology and medicinal chemistry. Its well-defined stereochemical structure, readily accessible through efficient synthesis from D-galactose, makes it an invaluable starting point for the rational design of sophisticated molecular probes and therapeutic agents. The ability to derivatize this scaffold into potent enzyme inhibitors underscores the critical importance of understanding its core chemical structure, which serves as the blueprint for its diverse and significant applications in science.
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